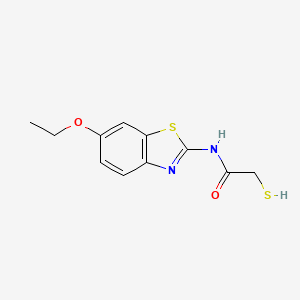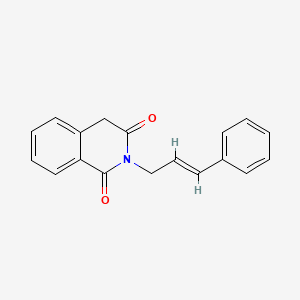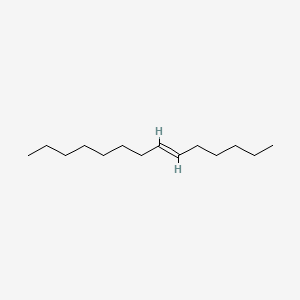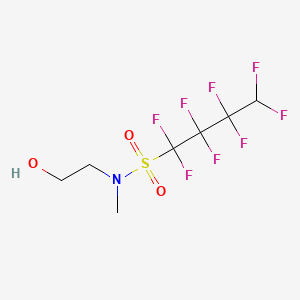
4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of functional groups, including a chlorophenyl group, a morpholinyl group, and a phenylmethylene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate precursors under controlled conditions to form the imidazole ring.
Substitution Reactions: Introducing the chlorophenyl, morpholinyl, and phenylmethylene groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: The parent compound with a simpler structure.
Benzimidazole: Contains a fused benzene ring, offering different properties.
Thiazole: Similar heterocyclic compound with sulfur in the ring.
Uniqueness
4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other imidazole derivatives.
Propriétés
Numéro CAS |
86818-86-2 |
|---|---|
Formule moléculaire |
C26H22ClN3O2 |
Poids moléculaire |
443.9 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-2-(4-chlorophenyl)-3-(4-morpholin-4-ylphenyl)imidazol-4-one |
InChI |
InChI=1S/C26H22ClN3O2/c27-21-8-6-20(7-9-21)25-28-24(18-19-4-2-1-3-5-19)26(31)30(25)23-12-10-22(11-13-23)29-14-16-32-17-15-29/h1-13,18H,14-17H2/b24-18- |
Clé InChI |
HXFBCMHGQSTZNG-MOHJPFBDSA-N |
SMILES isomérique |
C1COCCN1C2=CC=C(C=C2)N3C(=N/C(=C\C4=CC=CC=C4)/C3=O)C5=CC=C(C=C5)Cl |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)N3C(=NC(=CC4=CC=CC=C4)C3=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


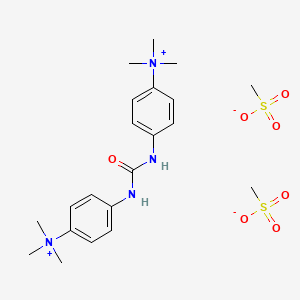

![4,11-Diamino-2-[(3-methoxypropyl)amino]-1H-cyclopent[b]anthracene-1,3,5,10(2H)-tetrone](/img/structure/B12694416.png)

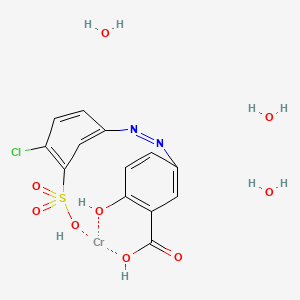

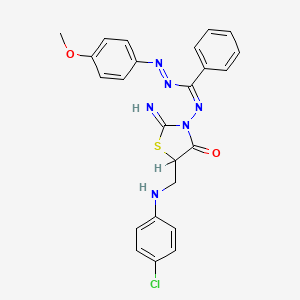
![Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12694440.png)

